2,7-Dibromopyrene

Descripción general

Descripción

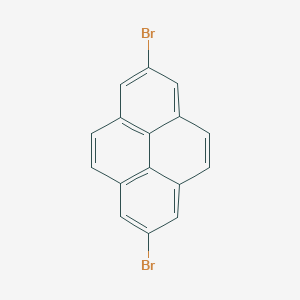

2,7-Dibromopyrene is an organic compound with the chemical formula C16H8Br2. It is a yellow crystalline solid with a distinctive odor. This compound is a derivative of pyrene, a well-known aromatic hydrocarbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromopyrene typically involves the bromination of pyrene. One common method is the bromination of pyrene using bromine in carbon tetrachloride (CCl4). The reaction is carried out by dissolving pyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the reaction .

Another method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene or 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene as starting materials. These compounds are dissolved in a mixture of methanol and tetrahydrofuran (MeOH/THF) and then reacted with a copper(II) catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dibromopyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: this compound can be oxidized to form pyrenequinones and other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form pyrene or other reduced derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrenes, while oxidation reactions can produce pyrenequinones and other oxidized derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques

The synthesis of 2,7-dibromopyrene has been achieved through various methodologies, including:

- Borylation Reactions : Sequential iridium-catalyzed C–H borylation has been employed to create this compound derivatives with high selectivity and efficiency .

- Ullmann Coupling : This method involves the coupling of brominated pyrene on metal surfaces (e.g., Au(111) and Bi(111) substrates), leading to the formation of polymerized structures . The Ullmann coupling process is crucial for developing extended covalent nanostructures with precise control over their architecture.

Nanotechnology Applications

Self-Assembly on Metal Surfaces

this compound has been extensively studied for its ability to self-assemble on metal surfaces. For instance:

- On a Bi(111)–Ag substrate, Br₂Py forms well-ordered domains, demonstrating significant potential for creating nanoscale materials . Scanning Tunneling Microscopy (STM) studies reveal the formation of linear oligomers through dehalogenation reactions, which are essential for fabricating nanoscale electronic devices.

Polymerization

The compound serves as a precursor for the synthesis of polypyrene chains via Ullmann coupling reactions. The resulting polymer structures exhibit interesting electronic properties that can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photophysical Properties

This compound exhibits unique photophysical characteristics that make it suitable for various optoelectronic applications:

- Fluorescence Properties : The compound shows strong fluorescence emissions, which can be harnessed in sensors and imaging systems. Its photophysical properties can be modified through substitution patterns, allowing for the design of donor-acceptor systems that enhance light absorption and emission .

Case Study 1: Ullmann Coupling on Au(111)

A study demonstrated the Ullmann coupling of this compound on an Au(111) surface. The research highlighted:

- Mechanism : The involvement of surface adatoms in promoting the reaction and facilitating the formation of covalently bound polymer chains.

- Outcomes : The resulting structures exhibited enhanced stability and electronic properties suitable for use in nanoscale devices .

Case Study 2: Self-Assembly on Bi(111)

Another investigation focused on the self-assembly of Br₂Py on a Bi(111) substrate:

Mecanismo De Acción

The mechanism of action of 2,7-Dibromopyrene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrene core. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized derivatives .

Comparación Con Compuestos Similares

2,7-Dibromopyrene can be compared with other bromopyrene derivatives, such as:

- 1-Bromopyrene

- 2-Bromopyrene

- 1,6-Dibromopyrene

- 1,8-Dibromopyrene

- 1,3-Dibromopyrene

- 1,7-Dibromopyrene

- 1,3,6-Tribromopyrene

- 1,3,6,8-Tetrabromopyrene

These compounds differ in the positions and number of bromine atoms on the pyrene core. The unique substitution pattern of this compound at the 2 and 7 positions makes it distinct from other bromopyrene derivatives. This unique substitution pattern influences its reactivity and the types of reactions it can undergo .

Actividad Biológica

2,7-Dibromopyrene (Br2Py) is an organic compound with the chemical formula C16H8Br2, classified as a dibrominated derivative of pyrene. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure : this compound features bromine substituents at the 2 and 7 positions of the pyrene core. This substitution pattern influences its reactivity and biological interactions.

Synthesis : The synthesis of this compound can be achieved through various methods, including bromination of pyrene under controlled conditions. Recent studies have optimized synthesis routes using iridium-catalyzed reactions to enhance yield and selectivity for the desired product .

Biological Activity

Research indicates that this compound exhibits several biological activities that could have implications for pharmacology and environmental science.

The mode of action of this compound involves:

- Intercalation into DNA : Like other polycyclic aromatic hydrocarbons (PAHs), Br2Py can intercalate into DNA strands, potentially leading to mutagenic effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, affecting cellular functions and leading to apoptosis in certain cell types .

Biochemical Pathways

The compound affects various biochemical pathways:

- Cytochrome P450 Enzymes : Studies suggest that Br2Py is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules.

- Signal Transduction Pathways : Evidence indicates that Br2Py may modulate signaling pathways related to inflammation and cancer progression through interactions with specific receptors.

Case Studies

Several case studies highlight the biological implications of this compound:

- Mutagenicity Studies : In vitro assays demonstrated that this compound has mutagenic potential in bacterial systems (e.g., Ames test), indicating its capacity to cause genetic mutations.

- Environmental Impact Assessments : Research on aquatic organisms exposed to Br2Py revealed significant toxic effects, including alterations in reproductive success and developmental abnormalities in fish embryos. These findings underscore the environmental risks associated with brominated PAHs .

- Cellular Response Studies : A study investigating the effects of Br2Py on human lung cells showed increased levels of inflammatory cytokines following exposure, suggesting a role in respiratory diseases linked to air pollution .

Comparative Analysis

To understand the unique properties of this compound relative to other brominated pyrenes, a comparative analysis is useful:

| Compound | Position of Bromine | Biological Activity | Notable Effects |

|---|---|---|---|

| 1-Bromopyrene | 1 | Moderate mutagenicity | Lower toxicity compared to Br2Py |

| 2-Bromopyrene | 2 | Low mutagenicity | Minimal impact on cellular functions |

| This compound | 2 and 7 | High mutagenicity | Significant oxidative stress |

| 1,6-Dibromopyrene | 1 and 6 | Moderate mutagenicity | Similar toxicity profile |

Propiedades

IUPAC Name |

2,7-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545084 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-98-4 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,7-dibromopyrene facilitate the creation of nanostructures on metal surfaces?

A: this compound serves as a precursor molecule for on-surface Ullmann coupling reactions. When deposited onto metal surfaces like gold (Au(111)) [, ] or bimetallic surfaces like bismuth-silver (Bi-Ag(111)) [], it forms ordered structures stabilized by intermolecular halogen bonding motifs []. Upon thermal annealing, the bromine atoms detach (dehalogenation), and the pyrene molecules undergo covalent coupling, forming extended polymeric chains [, ]. This process allows for the controlled construction of low-dimensional nanostructures directly on the metal surface.

Q2: What role do halogen bonds play in the formation of these nanostructures?

A: Research suggests that halogen bonding plays a crucial role in both the initial self-assembly and the subsequent polymerization of this compound on metal surfaces. Initially, the bromine atoms in the molecule engage in intermolecular halogen bonding, guiding the molecules into ordered patterns []. Interestingly, even after dehalogenation and the formation of covalent bonds between pyrene units, the dissociated bromine atoms remain involved. These bromine atoms are absorbed onto the metal surface and continue to interact with the polymer chains, further stabilizing the structure []. This suggests that halogen bonding is a key driving force throughout the entire process of nanostructure formation.

Q3: Can the structure of the metal surface influence the outcome of the Ullmann coupling reaction using this compound?

A: Yes, the structure and composition of the metal surface significantly influence the Ullmann coupling reaction. Studies have shown that different metal surfaces, and even modifications to the same surface, can alter the reaction pathway and the final nanostructures formed. For instance, on bismuth-decorated silver surfaces (Bi-Ag(111)), the presence of bismuth reduces surface reactivity, requiring higher temperatures to initiate dehalogenation and polymerization compared to bare silver []. Additionally, the final polymeric chains on Bi-Ag(111) exhibit a lateral displacement compared to those formed on bare silver, highlighting the impact of bismuth on the reaction []. Similarly, on bismuth-gold surfaces (Bi-Au(111)), a modified surface reconstruction necessitates higher annealing temperatures for Ullmann coupling compared to pristine gold (Au(111)) []. This demonstrates the sensitivity of this compound's on-surface reactions to the specific metal substrate, offering a potential avenue for fine-tuning nanostructure formation by carefully selecting and modifying the surface.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.